molecular formula C4H5Cl2NO3 B080998 n-(Dichloroacetyl)glycine CAS No. 15102-51-9

n-(Dichloroacetyl)glycine

Cat. No.: B080998
CAS No.: 15102-51-9
M. Wt: 185.99 g/mol
InChI Key: OANZIWQVCBABCH-UHFFFAOYSA-N
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Description

N-(Dichloroacetyl)glycine is a glycine derivative where the amino group is substituted with a dichloroacetyl moiety (Cl₂CH-C(O)-). Its molecular formula is C₄H₅Cl₂NO₃, with an average molecular weight of approximately 185.95 g/mol. This compound is of interest due to its structural similarity to pharmacologically active molecules, such as chloramphenicol derivatives, where the dichloroacetyl group plays a critical role in antimicrobial activity . The dichloroacetyl group enhances electrophilicity and stability, making it a versatile intermediate in drug design and agrochemical synthesis .

Properties

CAS No.

15102-51-9

Molecular Formula

C4H5Cl2NO3

Molecular Weight

185.99 g/mol

IUPAC Name

2-[(2,2-dichloroacetyl)amino]acetic acid

InChI

InChI=1S/C4H5Cl2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9)

InChI Key

OANZIWQVCBABCH-UHFFFAOYSA-N

SMILES

C(C(=O)O)NC(=O)C(Cl)Cl

Canonical SMILES

C(C(=O)O)NC(=O)C(Cl)Cl

Other CAS No.

15102-51-9

Synonyms

2-[(2,2-dichloroacetyl)amino]acetic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares N-(Dichloroacetyl)glycine with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₄H₅Cl₂NO₃ 185.95 Dichloroacetyl (-Cl₂CH-C(O)-) Antimicrobial agents, drug intermediates
N-(Chloroacetyl)glycine C₄H₆ClNO₃ 151.55 Monochloroacetyl (-ClCH₂-C(O)-) Intermediate in peptide synthesis
N-Acetylglycine C₄H₇NO₃ 117.10 Acetyl (-CH₃-C(O)-) Biochemical studies, non-toxic standard
N-[(2,4-Dichlorophenoxy)acetyl]glycine C₁₀H₈Cl₂NO₄ 289.08 2,4-Dichlorophenoxyacetyl Herbicide conjugates (e.g., 2,4-D analogs)
Thiamphenicol glycinate hydrochloride C₁₄H₁₉Cl₃N₂O₆S 449.73 Dichloroacetyl + methylsulfonylphenyl Antibiotic derivative
Key Observations:
  • Chlorination Impact: The dichloroacetyl group increases molecular weight and lipophilicity compared to mono-chloro or non-halogenated analogs. This enhances membrane permeability in biological systems but may reduce aqueous solubility .
  • Reactivity: The dichloroacetyl moiety is more electrophilic than mono-chloro or acetyl groups, facilitating nucleophilic substitution reactions. However, it is also more prone to hydrolysis under alkaline conditions .

Physicochemical Data

Property This compound N-(Chloroacetyl)glycine N-Acetylglycine
Melting Point (°C) 141–142.5 (predicted) 119–120 207–210
Solubility (H₂O) Low Moderate High
LogP ~1.2 ~0.8 -1.2
Notes:
  • The higher LogP of this compound reflects increased lipophilicity, advantageous for crossing biological barriers but challenging for formulation .

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